Lithium tetrafluoroborate

説明

特性

IUPAC Name |

lithium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Li/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJWFBILHTTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lithium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14283-07-9 | |

| Record name | Lithium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14283-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), tetrafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium tetrafluoroborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF751CNK2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to Laboratory-Scale Synthesis of Lithium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of common laboratory-scale synthesis methods for lithium tetrafluoroborate (B81430) (LiBF₄), a crucial component in modern battery technology and various chemical reactions. The following sections detail four distinct synthetic routes, offering comprehensive experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Overview of Synthesis Methods

The selection of a synthesis method for lithium tetrafluoroborate often depends on the available starting materials, desired purity, and the scale of the reaction. The following table summarizes the key quantitative parameters for the four primary methods discussed in this guide.

| Parameter | Anhydrous HF Method | Aqueous Solution Method | Non-Aqueous (Etherate) Method | Lithium Metaborate (B1245444) Method |

| Primary Reactants | Lithium fluoride (B91410) (LiF), Boron trifluoride (BF₃) | Boric acid (H₃BO₃), Hydrofluoric acid (HF), Lithium compound (e.g., Li₂CO₃, LiOH) | Lithium fluoride (LiF), Boron trifluoride etherate (BF₃·O(C₂H₅)₂) | Lithium metaborate (LiBO₂), Hydrofluoric acid (HF) |

| Solvent | Anhydrous Hydrogen Fluoride (aHF) | Water | Diethyl ether | Water |

| Reaction Temperature | Controlled, can be ambient or cooled[1] | -10°C to 15°C[2] | Ambient | Ambient, can be cooled to -4°C for higher yield[3] |

| Reaction Time | 30 - 60 minutes for BF₃ introduction[4] | 0.5 - 5 hours for each step[2] | Not specified, reaction proceeds to completion | Not specified, reaction proceeds to completion |

| Molar Ratios | Slight excess of BF₃[1] | H₃BO₃:HF = 1:(4-6), Li:B = 1.05-1.5:1[2] | BF₃·O(C₂H₅)₂:LiF = 1-1.2:1[5] | Stoichiometric quantities based on reaction |

| Reported Yield | High | High | 81%[6] | ~95% (up to 100% at -4°C)[3] |

| Key Advantages | High purity product | Avoids use of gaseous BF₃ and anhydrous HF | Avoids handling of aHF and gaseous BF₃ | Simple, high-yield process |

| Key Disadvantages | Requires handling of highly corrosive and toxic aHF and BF₃ | Product may be hydrated, requiring drying[7] | Potential for organic solvent-related side reactions[1] | Requires preparation of LiBO₂ |

Experimental Protocols and Workflows

This section provides detailed experimental procedures for each synthesis method, accompanied by a Graphviz diagram illustrating the workflow.

Anhydrous Hydrogen Fluoride (aHF) Method

This method is a direct and common approach for producing high-purity, anhydrous this compound. It involves the reaction of lithium fluoride with boron trifluoride gas in an anhydrous hydrogen fluoride solvent.

Experimental Protocol

-

Preparation: In a fume hood, a pre-dried, inert reactor (e.g., made of Teflon or stainless steel) is charged with a specific amount of anhydrous hydrogen fluoride.

-

Dissolution: A weighed quantity of dry lithium fluoride (LiF) is carefully and slowly added to the anhydrous HF with stirring until it is fully dissolved. A lithium fluoride mass fraction of around 8.3% has been reported as an optimized condition.[1]

-

Reaction: Boron trifluoride (BF₃) gas is bubbled through the solution at a controlled temperature. A slight excess of BF₃ is typically used to ensure complete reaction. The reaction is allowed to proceed for 30 to 60 minutes.[4]

-

Crystallization and Filtration: The resulting mixture is then subjected to evaporation and crystallization. An evaporation crystallization time of 6 hours has been suggested for optimal results.[1] The precipitated LiBF₄ is collected by filtration.

-

Drying: The collected crude product is dried under vacuum at 120°C for 12 hours to remove any residual solvent and moisture, yielding the final anhydrous LiBF₄ product.[1]

Workflow Diagram

Caption: Workflow for the Anhydrous HF Method.

Aqueous Solution Method

This method avoids the use of highly toxic anhydrous hydrogen fluoride and boron trifluoride gas by starting with boric acid and aqueous hydrofluoric acid.

Experimental Protocol

-

Formation of Tetrafluoroboric Acid: In a suitable reactor (e.g., polyethylene (B3416737) or Teflon-lined) placed in a cooling bath, boric acid (H₃BO₃) is slowly added to an aqueous solution of hydrofluoric acid (HF) under stirring. The reaction temperature is maintained between -10°C and 10°C. The molar ratio of H₃BO₃ to HF should be in the range of 1:4 to 1:6. The reaction is stirred for 0.5 to 5 hours.[2]

-

Reaction with Lithium Salt: A lithium compound, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), is then slowly added to the tetrafluoroboric acid solution. The temperature is kept between -10°C and 15°C. The molar ratio of lithium to boron is typically between 1.05:1 and 1.5:1. This reaction is stirred for 0.5 to 5 hours to form the this compound solution.[2]

-

Concentration and Crystallization: The resulting solution is concentrated by heating to induce crystallization of LiBF₄.

-

Filtration and Drying: The crystallized product is collected by filtration and then dried to obtain LiBF₄. It is important to note that this method may produce hydrated forms of LiBF₄, which may require further drying at elevated temperatures to yield the anhydrous product.[7]

Workflow Diagram

Caption: Workflow for the Aqueous Solution Method.

Non-Aqueous (Etherate) Method

This approach utilizes an organic solvent, diethyl ether, and a less hazardous boron trifluoride source, BF₃ etherate, to synthesize LiBF₄.

Experimental Protocol

-

Preparation of BF₃ Etherate Solution: A solution of boron trifluoride etherate (BF₃·O(C₂H₅)₂) in diethyl ether is prepared. This can be done by diluting commercially available BF₃ etherate with diethyl ether.

-

Suspension of LiF: Dry lithium fluoride (LiF) is suspended in the BF₃ etherate solution with stirring. The molar ratio of BF₃ etherate to LiF is typically between 1:1 and 1.2:1.[5]

-

Reaction: The reaction is allowed to proceed, resulting in the formation of solid LiBF₄.

-

Filtration and Washing: The solid LiBF₄ product is separated from the reaction mixture by filtration. The filter cake is then washed with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The purified LiBF₄ is dried under vacuum to remove the solvent, yielding the final product. A yield of 81% has been reported for this method.[6]

Workflow Diagram

Caption: Workflow for the Non-Aqueous (Etherate) Method.

Lithium Metaborate Method

This method offers a straightforward synthesis route starting from lithium metaborate and aqueous hydrofluoric acid.

Experimental Protocol

-

Reaction Setup: Lithium metaborate (LiBO₂) is placed in a suitable reaction vessel. It can be used as a suspension in an aqueous or non-aqueous medium, or as a paste with water.[3]

-

Addition of HF: An aqueous solution of hydrofluoric acid (10-48% concentration) is carefully added to the lithium metaborate at ambient temperature with stirring.[3]

-

Reaction and Concentration: The reaction is allowed to proceed until completion. The resulting mixture is then slowly heated to about 100°C to dryness to obtain the LiBF₄ product.[3]

-

Recrystallization (Optional): For higher purity, the obtained LiBF₄ can be recrystallized.

-

Yield: This method has been reported to achieve a yield of approximately 95%, which can be increased to 100% if the reaction is carried out at -4°C.[3]

Workflow Diagram

Caption: Workflow for the Lithium Metaborate Method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN104310421A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 3. US6623717B2 - Process for the preparation of LiBF4 - Google Patents [patents.google.com]

- 4. CN104291347A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. US6537512B1 - Method for producing highly pure LiBF4 - Google Patents [patents.google.com]

- 6. CN109110774A - A kind of preparation method of LiBF4 - Google Patents [patents.google.com]

- 7. CN104276579A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Lithium Tetrafluoroborate (LiBF₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium tetrafluoroborate (B81430) (LiBF₄) is an inorganic salt that has garnered significant interest in various scientific and industrial fields, most notably as an electrolyte in lithium-ion batteries.[1][2] Its utility stems from a unique combination of properties, including good thermal stability and moisture tolerance.[1][2] A fundamental understanding of its chemical structure and the nature of its bonding is crucial for optimizing its performance in existing applications and for the rational design of new materials. This technical guide provides a comprehensive overview of the structural and bonding characteristics of LiBF₄, supported by quantitative data and detailed experimental methodologies.

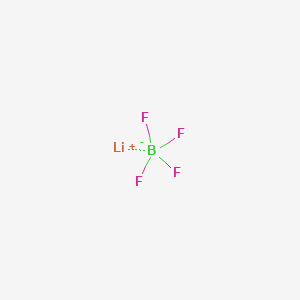

Chemical Structure

Lithium tetrafluoroborate is an ionic compound composed of lithium cations (Li⁺) and tetrafluoroborate anions (BF₄⁻).[3] The crystal structure is trigonal, belonging to the P3₁21 space group.[4] In the solid state, these ions are arranged in a regular, repeating three-dimensional lattice.

The coordination environment of the constituent ions is a key feature of the structure. The lithium cation is coordinated to four fluorine atoms, forming a LiF₄ tetrahedron. Similarly, the boron atom is covalently bonded to four fluorine atoms, resulting in a BF₄⁻ tetrahedron.[5] These tetrahedra share corners, creating a stable crystal lattice.[5]

Ionic and Covalent Bonding

The bonding within this compound is a combination of ionic and covalent interactions.

-

Ionic Bonding: The primary interaction is the electrostatic attraction between the positively charged lithium ions (Li⁺) and the negatively charged tetrafluoroborate anions (BF₄⁻). This ionic bonding is responsible for the formation of the crystal lattice and the solid nature of the compound at room temperature.[6]

-

Covalent Bonding: Within the tetrafluoroborate anion (BF₄⁻), the bonds between the central boron atom and the four fluorine atoms are covalent in nature. These bonds involve the sharing of electrons between boron and fluorine to achieve a stable electron configuration. The B-F bonds in BF₄⁻ are longer than in boron trifluoride (BF₃) due to the absence of backbonding in the tetrahedral anion.[7]

Quantitative Structural Data

The precise geometric arrangement of atoms in the LiBF₄ crystal has been determined using techniques such as X-ray diffraction. The key quantitative data are summarized in the table below.

| Parameter | Value(s) | Citation(s) |

| Crystal System | Trigonal | [4] |

| Space Group | P3₁21 | [4] |

| Lattice Parameters | ||

| a | 4.73 Å | [4] |

| b | 4.73 Å | [4] |

| c | 10.84 Å | [4] |

| α | 90.00° | [4] |

| β | 90.00° | [4] |

| γ | 120.00° | [4] |

| Bond Lengths | ||

| B-F | 1.40 Å | [4] |

| Li-F | 1.84 Å (two shorter), 1.86 Å (two longer) | [4] |

| Bond Angles | ||

| F-B-F | ~109.5° (characteristic of tetrahedral geometry) | |

| Li-F-B (distorted bent) | 120°, 150° (for two inequivalent F sites) | [4] |

Experimental Protocols

The determination of the chemical structure and bonding of LiBF₄ relies on several key experimental techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of LiBF₄ are grown, often by slow evaporation of a suitable solvent or by cooling a saturated solution.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. These intensities are recorded by a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. The phases of the diffracted waves are then determined using computational methods to generate an initial electron density map. This map is used to build a model of the atomic positions, which is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules and can provide valuable insights into the nature of the chemical bonds within the BF₄⁻ anion and its interactions with the Li⁺ cation.

Methodology:

-

Sample Preparation: A sample of LiBF₄, either as a solid powder or dissolved in a suitable solvent, is placed in a sample holder.

-

Instrumentation: A laser is used to irradiate the sample. The scattered light is collected and passed through a spectrometer.

-

Data Acquisition: The spectrometer separates the scattered light by wavelength, and a detector measures the intensity of the light at each wavelength. The resulting spectrum shows the Raman shifts, which correspond to the vibrational frequencies of the bonds in the sample.

-

Spectral Analysis: The Raman spectrum of LiBF₄ exhibits characteristic peaks corresponding to the symmetric and asymmetric stretching and bending modes of the B-F bonds within the tetrafluoroborate anion. The positions and shapes of these peaks can be influenced by the coordination of the BF₄⁻ anion to the Li⁺ cation, allowing for the study of ion pairing and solvation in solution. For instance, the symmetric stretching vibration of the BF₄⁻ anion is often used to probe these interactions.[5]

Neutron Diffraction

Neutron diffraction provides a complementary technique to X-ray diffraction for structural analysis. Due to their different scattering properties, neutrons are particularly sensitive to the positions of light elements like lithium, which can be challenging to locate with high precision using X-rays alone.

Methodology:

-

Sample Preparation: A powdered sample of LiBF₄ is typically used.

-

Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles.

-

Data Analysis: The diffraction pattern is analyzed using Rietveld refinement to determine the crystal structure, including the precise locations of the lithium ions within the lattice.

Visualization of Chemical Bonding in LiBF₄

The following diagram illustrates the fundamental ionic and covalent bonding within the this compound crystal lattice. It depicts the electrostatic attraction between the lithium cation and the tetrafluoroborate anion, as well as the covalent bonds within the anion.

Conclusion

The chemical structure and bonding of this compound are characterized by a combination of strong ionic interactions between Li⁺ and BF₄⁻ ions and robust covalent B-F bonds within the tetrafluoroborate anion. The trigonal crystal structure with tetrahedral coordination for both lithium and boron results in a stable three-dimensional lattice. A thorough understanding of these structural and bonding features, elucidated through experimental techniques like X-ray and neutron diffraction and Raman spectroscopy, is paramount for the continued development and application of this important inorganic salt in energy storage and other advanced technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. impact.ornl.gov [impact.ornl.gov]

- 7. Analysing Li-ion Batteries with Raman Spectroscopy | Blue Scientific [blue-scientific.com]

An In-depth Technical Guide to the Thermal Decomposition of Lithium Tetrafluoroborate (LiBF₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition of lithium tetrafluoroborate (B81430) (LiBF₄), a salt of increasing interest in lithium-ion battery applications due to its favorable thermal stability and moisture tolerance compared to the more common lithium hexafluorophosphate (B91526) (LiPF₆). Understanding the thermal behavior of LiBF₄ is critical for ensuring the safety and performance of energy storage systems. This document details the decomposition pathways, influential factors, and key quantitative data derived from thermal analysis techniques.

Core Decomposition Reaction

The primary thermal decomposition pathway of solid lithium tetrafluoroborate is a straightforward dissociation into solid lithium fluoride (B91410) (LiF) and gaseous boron trifluoride (BF₃). This reaction is commonly used as a laboratory-scale method for generating BF₃ gas.[1]

Reaction: LiBF₄(s) → LiF(s) + BF₃(g)

This decomposition process is a key factor in the thermal stability of LiBF₄. While generally considered more stable than LiPF₆, the release of the Lewis acid BF₃ can initiate further reactions with other components in a system, such as electrolyte solvents in a lithium-ion battery.[2]

Thermal Analysis Data

The thermal stability of LiBF₄ has been investigated using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data reveals the temperatures at which decomposition occurs and the associated energy changes.

Decomposition Temperatures

The decomposition temperature of LiBF₄ can be influenced by its purity, the presence of other materials, and the experimental conditions.

| Material System | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Analysis Method | Reference |

| Pure LiBF₄ Powder | ~293 | 277 | TGA | [3][4] |

| 1 M LiBF₄ in EC/DMC/DEC | - | ~320 (exothermic peak) | DSC | [2] |

| PEO/LiBF₄ Membrane | ~230 | 318 | TGA | [3][5] |

Note: EC = Ethylene (B1197577) Carbonate, DMC = Dimethyl Carbonate, DEC = Diethyl Carbonate, PEO = Polyethylene Oxide.

Mass Loss and Decomposition Stages

Thermogravimetric analysis quantifies the mass loss of a sample as a function of temperature. For pure LiBF₄, the decomposition occurs in a single step corresponding to the release of BF₃. However, in composite systems like polymer electrolytes, the decomposition can be more complex.

For instance, in a Polyethylene Oxide (PEO)/LiBF₄ composite electrolyte, the major thermal decomposition begins around 230°C and is complete by 430°C.[3][5] This process occurs in distinct stages, with the initial stage's peak decomposition temperature at 318°C, which is higher than that of pure LiBF₄ (277°C) but lower than that of pure PEO (417°C).[3][5] The presence of LiBF₄ appears to catalyze the decomposition of the "complexed" PEO at a lower temperature than "free" PEO.[3]

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the thermal decomposition of LiBF₄.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of LiBF₄ by measuring its mass change as a function of temperature.

Methodology:

-

A small, precisely weighed sample of LiBF₄ (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

The sample is heated at a constant rate (e.g., 5-20 °C/min) over a specified temperature range (e.g., room temperature to 450°C).[5]

-

The mass of the sample is continuously monitored by a sensitive microbalance.

-

The resulting data is plotted as mass percentage versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[3]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of LiBF₄, determining whether the process is endothermic or exothermic and quantifying the enthalpy change.

Methodology:

-

A small, accurately weighed sample of LiBF₄ (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5 °C/min) under a controlled atmosphere (typically nitrogen).[2]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow against temperature, with peaks indicating thermal events such as melting or decomposition. Exothermic peaks indicate heat is released, while endothermic peaks show heat is absorbed.[2]

Visualization of Processes

Decomposition Pathway

The fundamental decomposition pathway of LiBF₄ is a direct dissociation.

Caption: Thermal Decomposition Pathway of LiBF₄.

Experimental Workflow for Thermal Analysis

The general workflow for characterizing the thermal properties of a material like LiBF₄ involves sequential or parallel analysis using TGA and DSC.

Caption: Workflow for Thermal Analysis of LiBF₄.

Factors Influencing Thermal Stability

Presence of Solvents

In the context of lithium-ion battery electrolytes, the presence of carbonate solvents can alter the decomposition behavior of LiBF₄. DSC studies of 1 M LiBF₄ in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) show an exothermic decomposition peak around 320°C.[2] This is attributed to reactions between the decomposition product, BF₃, and the solvent molecules.[2]

Interaction with Other Salts

When LiBF₄ is mixed with LiPF₆ in an electrolyte, its thermal stability is significantly reduced. The decomposition of LiPF₆ can produce trace amounts of hydrogen fluoride (HF). HF can then react with LiBF₄ to form the highly unstable tetrafluoroboric acid (HBF₄), which readily decomposes to HF and BF₃ at a much lower temperature than LiBF₄ itself.[2][6] This interaction leads to an accelerated decomposition of the electrolyte system.[2]

Conclusion

This compound exhibits greater intrinsic thermal stability compared to LiPF₆, decomposing into LiF and BF₃ at temperatures approaching 300°C. However, its decomposition behavior is highly sensitive to the surrounding chemical environment. In lithium-ion battery electrolytes, interactions with solvents and other salts, particularly the byproducts of LiPF₆ degradation, can significantly lower its effective decomposition temperature and alter the reaction pathway. A thorough understanding of these interactions, aided by thermal analysis techniques like TGA and DSC, is essential for the development of safer and more reliable energy storage systems.

References

Solubility of Lithium Tetrafluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lithium tetrafluoroborate (B81430) (LiBF₄) in a range of common organic solvents. This information is critical for researchers and professionals working in areas such as lithium-ion battery development, electrochemistry, and organic synthesis, where LiBF₄ is frequently utilized as an electrolyte salt or a mild Lewis acid.

Core Data Presentation: Quantitative Solubility of LiBF₄

The following table summarizes the available quantitative and qualitative solubility data for lithium tetrafluoroborate in various organic solvents. It is important to note that comprehensive, temperature-dependent solubility data for LiBF₄ across a wide array of organic solvents is not extensively documented in publicly available literature. The data presented here has been compiled from various scientific sources.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Citation |

| Diethyl Ether (Et₂O) | Ether | 1.3 g / 100 mL | 25 | |

| Tetrahydrofuran (THF) | Ether | Soluble | Not Specified | [1] |

| Propylene Carbonate (PC) / 1,1,2,2–tetrafluoroethyl 2,2,3,3–tetrafluoropropyl ether (HFE) (2:1 by volume) | Carbonate / Ether | ~3.0 M (2.50 mol/kg) | Not Specified | [2] |

| Acetonitrile | Nitrile | Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Not Specified | |

| Methanol | Alcohol | Soluble | Not Specified | [3] |

| Ethanol | Alcohol | Highly Soluble | Not Specified | [4] |

| Acetone | Ketone | Highly Soluble | Not Specified | [4] |

| Ethylene Carbonate (EC) | Carbonate | Good Solubility | Not Specified | [5] |

| Dimethyl Carbonate (DMC) | Carbonate | Good Solubility | Not Specified | [5] |

| Diethyl Carbonate (DEC) | Carbonate | Good Solubility | Not Specified | |

| Ethyl Methyl Carbonate (EMC) | Carbonate | Good Solubility | Not Specified |

Note: "Soluble" and "Good Solubility" are qualitative descriptors obtained from the literature. For applications requiring precise concentrations, experimental determination of solubility under the specific conditions of use is highly recommended. The solubility of lithium salts like LiBF₄ is known to be dependent on temperature and the presence of any impurities, particularly water, as LiBF₄ is hygroscopic.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for two common and effective experimental protocols for determining the solubility of this compound in organic solvents.

Isothermal Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by mass.

Materials and Equipment:

-

This compound (anhydrous)

-

Organic solvent of interest (anhydrous)

-

Temperature-controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (PTFE or other solvent-compatible material)

-

Pipettes

-

Drying oven or vacuum oven

-

Inert atmosphere glovebox (optional, but recommended for hygroscopic materials)

Procedure:

-

Sample Preparation: Add an excess amount of LiBF₄ to a known mass of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a magnetic stirrer with a temperature-controlled hot plate. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

-

Sample Extraction: Carefully extract a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filter will remove any suspended solid particles.

-

Solvent Evaporation: Transfer the extracted saturated solution to a pre-weighed, dry vial. Determine the mass of the saturated solution. Carefully evaporate the solvent in a drying oven or vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the LiBF₄.

-

Mass Determination: After all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved LiBF₄.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent:

Solubility ( g/100 g solvent) = (mass of dissolved LiBF₄ / mass of solvent) * 100

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Method

This is a highly sensitive and accurate method for determining the elemental composition of a sample. For solubility determination, it is used to measure the concentration of lithium in a saturated solution.

Materials and Equipment:

-

This compound (anhydrous)

-

Organic solvent of interest (anhydrous)

-

Temperature-controlled shaker or magnetic stirrer

-

ICP-OES instrument

-

Certified lithium standard solutions

-

Volumetric flasks and pipettes

-

Syringe filters

-

Deionized water or an appropriate blank solvent for dilution

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Gravimetric Method to prepare a saturated solution of LiBF₄ in the organic solvent at a constant temperature.

-

Sample Extraction and Dilution: Carefully extract a precise volume of the clear supernatant using a calibrated pipette and a syringe filter. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear working range of the ICP-OES instrument. The dilution factor must be accurately known.

-

Instrument Calibration: Prepare a series of calibration standards of known lithium concentrations using a certified lithium standard solution. The matrix of the standards should be matched as closely as possible to the diluted sample matrix to minimize matrix effects.

-

Sample Analysis: Aspirate the diluted sample into the ICP-OES and measure the emission intensity of a characteristic lithium wavelength.

-

Concentration Calculation: Use the calibration curve to determine the lithium concentration in the diluted sample.

-

Solubility Calculation: Calculate the concentration of LiBF₄ in the original saturated solution, accounting for the dilution factor. The solubility can then be expressed in the desired units (e.g., mol/L or g/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of LiBF₄.

Logical Relationship of Factors Affecting Solubility

The solubility of an ionic compound like LiBF₄ in an organic solvent is influenced by several interrelated factors.

Caption: Key factors influencing the solubility of this compound.

References

- 1. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 14283-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 5. echemi.com [echemi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Hygroscopic Nature of Lithium Tetrafluoroborate (B81430) (LiBF₄)

Executive Summary

Lithium tetrafluoroborate (LiBF₄) is an inorganic salt with significant applications, most notably as an electrolyte in high-performance lithium-ion batteries. Its utility is largely dictated by its high thermal stability and good solubility in organic solvents.[1] However, a critical property that requires rigorous management is its hygroscopic nature. This guide provides a comprehensive overview of the hygroscopicity of LiBF₄, detailing its interaction with moisture, the consequences of water absorption, and the necessary experimental protocols for its handling, drying, and analysis. Understanding and controlling the moisture content in LiBF₄ is paramount to ensuring its performance and safety in sensitive applications.

The Hygroscopic Nature of this compound

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. LiBF₄ is classified as a hygroscopic material, readily attracting and holding water molecules.[2][3][4] While it is considered to have greater moisture tolerance than the more common electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), its interaction with water remains a significant concern.[4][5] For instance, LiBF₄ can tolerate moisture content up to 620 ppm at room temperature, whereas LiPF₆ readily hydrolyzes even at lower concentrations.[5][6]

The primary issue arising from this hygroscopicity is the hydrolysis reaction that occurs when LiBF₄ comes into contact with water. This reaction leads to the decomposition of the salt and the generation of hazardous byproducts, most notably hydrogen fluoride (B91410) (HF).[1]

Hydrolysis Reaction Pathway

The presence of even trace amounts of water can initiate the decomposition of the tetrafluoroborate anion (BF₄⁻). The reaction proceeds as follows:

LiBF₄ + H₂O ⇌ LiF + BF₃ + H₂O → LiF + H₃BO₃ + 3HF

This reaction cascade is detrimental in most applications, particularly in lithium-ion batteries, where the generation of acidic species like HF can lead to the degradation of cell components.[2]

Quantitative Data on LiBF₄ Properties

The physical and chemical properties of LiBF₄ are crucial for its handling and application. The following table summarizes key quantitative data related to its hygroscopic nature and general characteristics.

| Property | Value | Source(s) |

| Chemical Formula | LiBF₄ | [7] |

| Molar Mass | 93.75 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][7] |

| Melting Point | 293-300 °C (decomposes) | [2] |

| Water Solubility | Very soluble | [4][5] |

| Moisture Tolerance | Can tolerate up to 620 ppm at room temperature | [4][5][6] |

| Battery Grade Specification | Water content < 100 ppm | [2][8] |

| Acid Content (Anhydrous) | < 200 ppm | [9] |

Consequences of Moisture Exposure in Critical Applications

The stringent control of moisture is essential, primarily due to the severe negative impacts on the performance and safety of lithium-ion batteries.

-

Electrolyte Degradation: The generation of HF from hydrolysis acts as a catalyst for further decomposition of the electrolyte solvents (e.g., organic carbonates).[10][11] This reduces the electrolyte's ionic conductivity and overall efficiency.

-

Electrode Corrosion: Hydrogen fluoride is highly corrosive and attacks the cathode and anode materials. This can lead to the dissolution of transition metals from the cathode and the destruction of the anode's structural integrity.[2]

-

SEI Layer Instability: The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode. Moisture and HF disrupt the formation of a stable SEI, leading to a thicker, more resistive layer that consumes active lithium and impedes ion migration, ultimately causing capacity fade and poor cycling performance.[12][13]

-

Gas Generation & Safety Risks: The decomposition reactions can generate various gases, leading to an increase in the internal pressure of the battery cell. This can cause swelling and, in severe cases, rupture or explosion.[13][14]

// Nodes Moisture [label="Moisture (H₂O)\nPresence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LiBF4 [label="LiBF₄ Electrolyte", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Hydrolysis Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HF [label="Hydrogen Fluoride (HF)\nGeneration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolventDecomp [label="Electrolyte Solvent\nDecomposition", fillcolor="#FBBC05", fontcolor="#202124"]; SEI [label="SEI Layer Instability", fillcolor="#FBBC05", fontcolor="#202124"]; Corrosion [label="Electrode Corrosion", fillcolor="#FBBC05", fontcolor="#202124"]; Gas [label="Gas Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Performance [label="Reduced Battery Performance:\n- Capacity Fade\n- Increased Resistance\n- Poor Cycle Life", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety [label="Safety Hazards:\n- Cell Swelling\n- Rupture", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Moisture -> Reaction [label="Initiates"]; LiBF4 -> Reaction; Reaction -> HF [label="Produces"]; HF -> SolventDecomp [label="Catalyzes"]; HF -> SEI [label="Disrupts"]; HF -> Corrosion [label="Causes"]; SolventDecomp -> Gas; Corrosion -> Performance; SEI -> Performance; SolventDecomp -> Performance; Gas -> Safety; } DOT Caption: Logical flow of moisture impact on Li-ion battery performance.

Experimental Protocols

To mitigate the detrimental effects of moisture, strict experimental protocols must be followed when handling, storing, and analyzing LiBF₄.

Safe Handling and Storage Protocol

Due to its hygroscopic nature, LiBF₄ must be handled in a controlled, moisture-free environment.

-

Environment: All handling should be performed inside an inert atmosphere glove box with moisture levels maintained below 5 ppm.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves.[15]

-

Storage: Store LiBF₄ in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, place the container inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, molecular sieves).[16]

-

Dispensing: Weighing and dispensing should be done as quickly as possible, even within the glove box, to minimize any potential atmospheric exposure.

Water Removal / Drying Protocol

If LiBF₄ is suspected to have absorbed moisture, it can be dried. However, care must be taken to avoid thermal decomposition.

-

Apparatus: Use a vacuum oven for drying.

-

Procedure: a. Spread the LiBF₄ powder in a thin layer on a clean, dry glass or ceramic dish. b. Place the dish in the vacuum oven. c. Heat the oven gradually under vacuum. A study has shown that adsorbed water is effectively removed at temperatures above 65°C, while crystal water is removed closer to 170°C.[12] d. To avoid thermal decomposition, which can begin around 165°C, a drying temperature of 155°C is recommended as a safe upper limit.[12] e. Maintain this temperature for several hours (e.g., 4-12 hours) under a high vacuum.

-

Cooling: After drying, allow the material to cool to room temperature under vacuum or in a desiccator before handling to prevent reabsorption of moisture.

Analytical Protocol for Moisture Quantification

The most accurate and widely accepted method for determining trace amounts of water in LiBF₄ and its electrolyte solutions is Karl Fischer Titration (KFT).[13][17]

-

Principle: KFT is based on a quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent (e.g., methanol). The amount of water is determined from the amount of iodine consumed.

-

Methodology (Coulometric KFT for low ppm levels): a. Instrument Setup: Use a coulometric Karl Fischer titrator, which is ideal for detecting very low moisture levels (ppm). b. Sample Preparation: All sample preparation must be conducted in a dry environment (glove box). A specific mass of the LiBF₄ sample is accurately weighed and dissolved in a suitable anhydrous solvent compatible with the KFT reagents. c. Titration: The prepared sample solution is injected into the KFT titration cell. The instrument electrochemically generates iodine, which reacts with the water present. d. Endpoint Detection: The endpoint is reached when all the water has been consumed, and excess iodine is detected by an indicator electrode. e. Calculation: The instrument calculates the water content in ppm or percentage based on the total charge required to generate the iodine.

-

Alternative Techniques: While KFT is the standard, Thermogravimetric Analysis (TGA) can also be used to estimate water content by measuring the mass loss of a sample as it is heated.[13][17]

Conclusion

The hygroscopic nature of this compound is a defining characteristic that demands careful consideration and management. While it offers advantages in thermal stability and moisture tolerance over salts like LiPF₆, its reactivity with water to form corrosive hydrogen fluoride necessitates the implementation of stringent moisture-control measures. For researchers, scientists, and professionals in drug development and materials science, adhering to strict handling, storage, and analytical protocols is not merely a recommendation but a requirement to ensure the material's integrity, the reliability of experimental results, and the safety and performance of end-applications.

References

- 1. leapchem.com [leapchem.com]

- 2. This compound | 14283-07-9 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound, LiBF4 - Poworks [poworks.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. fcad.com [fcad.com]

- 7. CAS 14283-07-9: this compound | CymitQuimica [cymitquimica.com]

- 8. watson-int.com [watson-int.com]

- 9. This compound = 98 , acid 200 ppm, anhydrous 14283-07-9 [sigmaaldrich.com]

- 10. krc.cecri.res.in [krc.cecri.res.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Critical Role of Moisture Analysis in Lithium-Ion Battery Manufacturing and Electrolyte Quality Control [labx.com]

- 14. researchgate.net [researchgate.net]

- 15. watson-int.com [watson-int.com]

- 16. benchchem.com [benchchem.com]

- 17. jwii.com.au [jwii.com.au]

Lithium Tetrafluoroborate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for lithium tetrafluoroborate (B81430) (LiBF₄). The following sections detail the material's properties, associated hazards, and essential precautions for its use in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Core Safety and Hazard Information

Lithium tetrafluoroborate is a white, crystalline powder that is highly soluble in water and other polar solvents.[1] It is widely used as an electrolyte in lithium-ion batteries due to its thermal stability and moisture tolerance.[1][2] However, it is a hazardous substance that can cause severe skin burns, eye damage, and is suspected of causing genetic defects.[3][4][5][6] It is also harmful if swallowed or inhaled.[7][8] The material is hygroscopic, meaning it readily absorbs moisture from the air.[4][7]

Health Hazards

Exposure to this compound can lead to a range of adverse health effects. Direct contact can cause severe irritation and chemical burns to the skin and eyes.[7][8][9] Ingestion may result in burns to the gastrointestinal tract, and inhalation can cause irritation and corrosive damage to the respiratory system.[7][8][9] Chronic exposure to lithium compounds can affect the nervous system, leading to tremors and coordination issues.[8]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | LiBF₄ |

| Molar Mass | 93.75 g/mol |

| Appearance | White crystalline powder[1] |

| Melting Point | 293-298 °C |

| Boiling Point | Decomposes |

| Solubility in Water | ca. 783 g/L at 20 °C[5] |

| Density | 0.852 g/cm³[1] |

Table 2: Toxicological Data

| Parameter | Value | Species |

| LD50 (Oral) | 1638 mg/kg | Rabbit[10] |

| LD50 (Dermal) | > 2000 mg/kg | Rat[3] |

Table 3: Occupational Exposure Limits

| Component | Limit Type | Value |

| Fluorides (as F) | TWA (Québec) | 2.5 mg/m³[4] |

| Fluorides (as F) | TWA (Ontario) | 2.5 mg/m³[4] |

Experimental Protocols

Protocol for Safe Handling and Solution Preparation

This protocol outlines the steps for safely handling solid this compound and preparing a solution.

Materials:

-

This compound (solid)

-

Anhydrous solvent (e.g., propylene (B89431) carbonate, dimethyl carbonate)

-

Inert atmosphere glovebox

-

Appropriate glassware (e.g., beaker, graduated cylinder, volumetric flask)

-

Spatula

-

Analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Before starting, ensure that the inert atmosphere glovebox is purged and maintained at a low oxygen and moisture level.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

-

Transfer to Glovebox: Carefully transfer the sealed container of this compound and all necessary equipment into the glovebox.

-

Weighing: Inside the glovebox, carefully open the container. Use a clean, dry spatula to weigh the desired amount of this compound on an analytical balance.

-

Dissolution: Place a stir bar in a beaker containing the desired volume of anhydrous solvent. Slowly add the weighed this compound to the solvent while stirring to ensure complete dissolution.

-

Transfer to Volumetric Flask: Once dissolved, carefully transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the solute is transferred.

-

Final Volume: Add more solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Storage: Cap the volumetric flask and transfer the solution to a properly labeled and sealed storage bottle.

-

Decontamination: Decontaminate all equipment used in the glovebox. Carefully remove all items from the glovebox.

-

Waste Disposal: Dispose of any contaminated materials according to the waste disposal protocol.

Protocol for Spill Response and Neutralization

This protocol provides a step-by-step guide for responding to a small spill of solid this compound.

Materials:

-

Spill containment kit (including absorbent pads, and waste bags)

-

Sodium carbonate or a mixture of soda ash and slaked lime

-

Personal Protective Equipment (PPE) as described below

-

Plastic dustpan and brush

Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the area if necessary.

-

Don PPE: Before approaching the spill, don appropriate PPE, including a lab coat, safety goggles, chemical-resistant gloves, and a respirator if the material is dusty or if ventilation is poor.

-

Containment: For a solid spill, carefully cover the spill with a dry absorbent material to prevent it from becoming airborne.

-

Neutralization: Cautiously cover the spill with sodium carbonate or a soda ash-slaked lime mixture to neutralize the acidic nature of the material upon potential contact with moisture.

-

Collection: Carefully sweep up the neutralized material using a plastic dustpan and brush and place it into a clearly labeled, sealable waste container.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down with wet cloths.

-

Waste Disposal: Dispose of the sealed waste container and any contaminated cleaning materials in accordance with institutional and local regulations for hazardous waste.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: A workflow for responding to a this compound spill.

Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood or an inert atmosphere glovebox.[7][8]

-

Do not eat, drink, or smoke when using this product.[3][6][11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8][11]

-

Keep away from incompatible materials such as acids and strong oxidizing agents.[4][6]

-

Due to its hygroscopic nature, it is recommended to store under an inert atmosphere.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][10][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical apron.[3][7][11]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3][7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[3][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][10][11]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.[3][5]

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3]

-

Do not allow the material to enter drains or waterways.[10][11]

This guide is intended to provide essential safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

- 1. CN104276579A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS 14283-07-9 | 814347 [merckmillipore.com]

- 4. watson-int.com [watson-int.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

Discovery and history of Lithium tetrafluoroborate

An In-depth Technical Guide to the Discovery and History of Lithium Tetrafluoroborate (B81430) (LiBF₄)

Introduction

Lithium tetrafluoroborate (LiBF₄) is an inorganic salt that has garnered significant attention in various scientific and industrial fields, most notably as a crucial component in the electrolytes of lithium-ion batteries.[1][2] Its unique properties, including good thermal stability and moisture tolerance, have made it a subject of extensive research and development.[1][3] This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis protocols, and applications of LiBF₄, tailored for researchers, scientists, and professionals in drug development and materials science.

Discovery and Historical Development

While the precise first synthesis of this compound is not well-documented in readily available historical records, the study of fluoroborate salts dates back to the early 20th century. The development of these compounds is closely linked to the broader history of fluorine chemistry and the synthesis of organofluorine compounds.[4]

A significant milestone in the application of LiBF₄ occurred in the context of lithium-ion battery development. In 1986, a research team led by Akira Yoshino demonstrated a rechargeable battery utilizing LiBF₄ dissolved in a mixture of organic carbonates as the electrolyte. This was a pivotal moment that highlighted the potential of LiBF₄ in energy storage technologies.

The interest in LiBF₄ as an electrolyte salt grew out of the need for safer and more stable alternatives to other lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆).[3] LiPF₆, while offering good conductivity, is known for its poor thermal stability and high sensitivity to moisture, which can lead to the generation of hazardous hydrofluoric acid (HF).[1][3] In contrast, LiBF₄ exhibits greater thermal stability and is less sensitive to moisture, making it an attractive option for enhancing the safety and lifespan of lithium-ion batteries.[1][3]

Physicochemical Properties

This compound is a white, crystalline, odorless powder.[1] It is known for being hygroscopic and very soluble in water.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Chemical Formula | LiBF₄ |

| Molar Mass | 93.746 g/mol |

| Appearance | White/grey crystalline solid |

| Density | 0.852 g/cm³ (solid) |

| Melting Point | 296.5 °C (569.6 K) with decomposition |

| Solubility in Water | Very soluble |

| Crystal System | Trigonal |

| Space Group | P3₁21 |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired purity and scale of production.

Reaction of Lithium Fluoride (B91410) with Boron Trifluoride (Non-Aqueous Method)

This is a common method for producing high-purity LiBF₄.[1]

Reaction: LiF + BF₃ → LiBF₄

Methodology:

-

A suspension of lithium fluoride (LiF) is prepared in a suitable anhydrous organic solvent, such as acetonitrile (B52724) or diethyl ether.[3][5]

-

Boron trifluoride (BF₃) gas is then bubbled through the suspension.[3]

-

The reaction mixture is stirred under controlled temperature and pressure to ensure complete reaction.[3]

-

The resulting LiBF₄, which may precipitate out of the solution, is then isolated by filtration.[6]

-

The product is subsequently dried under vacuum to remove any residual solvent.[7]

A variation of this method involves dissolving lithium fluoride in anhydrous hydrogen fluoride before introducing boron trifluoride gas.[3][6]

Aqueous Solution Method

This method involves the reaction of boric acid and hydrofluoric acid, followed by the addition of a lithium salt.[3]

Methodology:

-

Boric acid (H₃BO₃) is reacted with an aqueous solution of hydrofluoric acid (HF) to form tetrafluoroboric acid (HBF₄).[3][8]

-

A lithium salt, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), is then added to the tetrafluoroboric acid solution to precipitate LiBF₄.[8]

-

The resulting solution is concentrated and cooled to induce crystallization.[3]

-

The LiBF₄ crystals are then filtered and dried.[3]

A key challenge with this method is the formation of hydrated forms of LiBF₄, which can be difficult to fully dehydrate and may result in lower product purity.[3]

Industrial Synthesis as a Byproduct

This compound is also produced as a byproduct in the industrial synthesis of diborane (B8814927) (B₂H₆).[1]

Reaction: 8 BF₃ + 6 LiH → B₂H₆ + 6 LiBF₄

This industrial process provides a large-scale source of LiBF₄.

Key Applications and Logical Relationships

The primary application of LiBF₄ is as an electrolyte salt in lithium-ion batteries. Its properties offer distinct advantages over the more commonly used LiPF₆, particularly in terms of thermal and hydrolytic stability.[1]

Experimental Workflow: Synthesis of LiBF₄

The following diagram illustrates a typical laboratory workflow for the synthesis of LiBF₄ via the non-aqueous method.

Role in Lithium-Ion Battery Signaling Pathway

In a lithium-ion battery, LiBF₄ dissolved in an organic solvent acts as the electrolyte, facilitating the movement of lithium ions between the anode and cathode during charging and discharging cycles.

Conclusion

This compound has a rich history intertwined with the advancement of fluorine chemistry and energy storage technology. Its favorable properties, particularly its thermal and hydrolytic stability, have established it as a critical component in modern lithium-ion batteries, contributing to enhanced safety and performance. The various synthesis methods developed over the years allow for its production at different scales and purities, catering to the stringent requirements of the electronics and materials science industries. Ongoing research continues to explore new applications and further optimize the performance of LiBF₄-based systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 14283-07-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6537512B1 - Method for producing highly pure LiBF4 - Google Patents [patents.google.com]

- 6. CN104291347A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104310421A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

A Theoretical and Computational Guide to Lithium Tetrafluoroborate (LiBF₄)

Abstract: Lithium tetrafluoroborate (B81430) (LiBF₄) is a prominent salt used in lithium-ion battery electrolytes, valued for its unique combination of thermal stability and moisture tolerance.[1] This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in elucidating the molecular-level properties of LiBF₄. By leveraging quantum chemical calculations and molecular dynamics simulations, researchers have gained critical insights into its structural, thermodynamic, and transport properties. This document summarizes key quantitative data, details common computational methodologies, and visualizes fundamental processes to serve as a comprehensive resource for researchers and scientists in the field of energy storage and materials science.

Introduction to Lithium Tetrafluoroborate (LiBF₄)

This compound is an inorganic compound that appears as a white crystalline powder.[1] It has been extensively explored as an electrolyte salt or additive in lithium-ion batteries, offering distinct advantages over the more conventional lithium hexafluorophosphate (B91526) (LiPF₆).[2][3] Notably, LiBF₄ exhibits superior thermal stability and is more tolerant to trace amounts of moisture, which can otherwise lead to the detrimental hydrolysis and degradation of the electrolyte.[1][4] For example, LiBF₄ can withstand moisture content up to 620 ppm, whereas LiPF₆ readily hydrolyzes.[1]

Despite these benefits, electrolytes based on LiBF₄ typically show lower ionic conductivity and can face challenges in forming a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.[1] To understand and overcome these limitations, theoretical studies are indispensable. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a window into the atomic-scale interactions governing electrolyte performance, including ion solvation, transport phenomena, and electrochemical stability.[5][6]

Table 1: Physicochemical Properties of this compound (LiBF₄)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | LiBF₄ | [1] |

| Molar Mass | 93.746 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 0.852 g/cm³ | [4] |

| Melting Point | 293-300 °C | [2][7] |

| Thermal Decomposition | Decomposes to LiF and BF₃ | [1] |

| Solubility | Very soluble in water and various carbonate solvents |[1][2] |

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of LiBF₄ and its interactions with solvent molecules. These methods can accurately predict molecular structures, vibrational frequencies for interpreting experimental spectra, and the thermodynamics of chemical reactions like hydrolysis.[5][8]

Computational Methodologies

A variety of DFT functionals and basis sets are employed to study LiBF₄ systems, with the choice depending on the specific properties being investigated. High-level methods are often used to generate benchmark data on structural, thermodynamic, and vibrational properties for thousands of potential electrolyte and interphase species.[5][9][10]

Table 2: Common DFT Computational Protocols for LiBF₄ Studies

| Level of Theory | Application | Reference |

|---|---|---|

| ωB97X-V/def2-TZVPPD/SMD | Calculation of structural, thermodynamic, and vibrational properties of electrolyte and SEI species. | [5][9][10][11] |

| ωB97M-V/6–31++G** | Thermodynamic analysis of hydrolysis reactions. | [8][12] |

| B3LYP/6-311++G(d,p) | Calculation of binding energies in Li⁺-solvent complexes. |[13] |

Structural and Vibrational Properties

DFT calculations are crucial for interpreting experimental Raman and infrared spectra of LiBF₄ electrolytes.[14] The vibrational frequencies of the BF₄⁻ anion are sensitive to its coordination environment. Theoretical calculations help to unambiguously assign spectral bands to different types of ionic associations, such as solvent-separated ion pairs (SSIP), contact ion pairs (CIP), and larger aggregates (AGG).[14][15] This information is vital for understanding the degree of ion dissociation in the electrolyte, which directly impacts ionic conductivity.[15]

Thermodynamic Properties and Stability

The thermodynamic stability of LiBF₄, especially in the presence of water, is a critical factor for battery longevity. DFT calculations have been used to map out the potential energy surface for the hydrolysis of LiBF₄.[12] These studies show that the reaction with water can be thermodynamically favorable, driven by the precipitation of lithium fluoride (B91410) (LiF) and the release of HF.[12]

Table 3: Calculated Gibbs Free Energy (ΔG) of Key LiBF₄ Hydrolysis Reactions

| Reaction Step | Description | ΔG (kJ/mol) | Reference |

|---|---|---|---|

| R1 | LiBF₄ → Li⁺ + BF₄⁻ | 74 | [12] |

| R2a | LiBF₄ + H₂O → LiF(s) + BF₃OH⁻ + H⁺ | -25 | [12] |

| R4 | LiBF₄ + 2H₂O → LiF(s) + BF₂(OH)₂⁻ + HF + H⁺ | -170 | [12] |

| R5 | BF₃ + H₂O → BF₃(H₂O) | -8 |[12] |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the time-evolution of a system of atoms and molecules, providing a detailed picture of the dynamic processes within an electrolyte. For LiBF₄, MD simulations are used to investigate solvation structures, ion transport, and the formation of ion pairs on timescales of picoseconds to nanoseconds.[16][17]

Simulation Protocols

MD simulations of LiBF₄ electrolytes typically consist of one or more Li⁺ and BF₄⁻ ions solvated in a box of explicit solvent molecules (e.g., ethylene (B1197577) carbonate, propylene (B89431) carbonate). The interactions between atoms are described by a force field, which includes terms for Lennard-Jones and electrostatic interactions.[18] Simulations are run at specific temperatures to study properties like diffusion and coordination.[16]

Table 4: Typical MD Simulation Protocols for LiBF₄ Electrolytes

| Parameter | Description / Value | Reference |

|---|---|---|

| System | One Li⁺-BF₄⁻ ion pair in a box of solvent molecules (e.g., EC, PC, DMC). | [16] |

| Force Field | Lennard-Jones (LJ) and electrostatic interactions. | [18] |

| Temperature Range | 298 K to 348 K. | [16][19] |

| Time Step | 1 fs. | [16] |

| Simulation Duration | 70-100 ps. | [16][19] |

Solvation Structure and Coordination

A key insight from MD simulations is the structure of the solvation shell around the lithium ion. In common carbonate solvents like ethylene carbonate (EC), propylene carbonate (PC), and dimethyl carbonate (DMC), the Li⁺ ion is typically coordinated by four solvent molecules in a stable tetrahedral arrangement.[16][19] This strong solvation shell significantly influences the mobility and reactivity of the lithium ion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, LiBF4 - Poworks [poworks.com]

- 5. Quantum chemical calculations of lithium-ion battery electrolyte and interphase species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploring Lithium Fluoroborate: Properties, Applications, and Innovations [univook.com]

- 8. Thermodynamic Analysis of the Hydrolysis of Borate-Based Lithium Salts by Density Functional Theory [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Quantum chemical calculations of lithium-ion battery electrolyte and interphase species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. iris.uniroma1.it [iris.uniroma1.it]

- 13. chem.pku.edu.cn [chem.pku.edu.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Molecular Dynamics Simulation of Li+BF4- in Ethylene Carbonate, Propylene Carbonate, and Dimethyl Carbonate Solvents | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

Lithium Tetrafluoroborate: A Versatile Catalyst in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium tetrafluoroborate (B81430) (LiBF₄) has emerged as a remarkably versatile and efficient catalyst in a variety of organic transformations. While traditionally recognized for its role as an electrolyte in lithium-ion batteries, its application in catalysis is gaining significant attention. This technical guide explores the catalytic prowess of LiBF₄ in key organic reactions, including cycloaddition reactions, protection of alcohols, ring-opening of epoxides, and cationic polymerization. By functioning as a mild Lewis acid, often through the slow release of boron trifluoride (BF₃), LiBF₄ offers a unique catalytic activity that is both effective and selective. This paper provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging this catalyst for advanced organic synthesis and drug development.

Introduction

In the landscape of modern organic chemistry, the development of efficient, selective, and mild catalytic systems is paramount. Lithium tetrafluoroborate (LiBF₄), a white crystalline powder, has been increasingly recognized for its catalytic capabilities in a range of chemical transformations.[1] Its utility extends from promoting complex cycloadditions to facilitating the formation of protecting groups and initiating polymerization reactions.[2][3][4] The catalytic activity of LiBF₄ is often attributed to its ability to act as a latent source of boron trifluoride (BF₃), a potent Lewis acid.[2] This slow-release mechanism allows for controlled catalytic action, often leading to higher yields and selectivities compared to more aggressive Lewis acids. This guide delves into the core applications of LiBF₄ in catalysis, providing the necessary technical details for its practical implementation in a research and development setting.

Diels-Alder Reactions: A Mild Lewis Acid Approach

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly influenced by Lewis acid catalysis. LiBF₄ has been identified as a mild and effective Lewis acid catalyst for intramolecular Diels-Alder reactions.[2]

Catalytic Performance

In the intramolecular Diels-Alder reaction of a trienone, LiBF₄ has been shown to provide a quantitative yield of the cis-fused cycloadduct. This highlights its efficacy in promoting cycloaddition under mild conditions.[2]

Table 1: LiBF₄ Catalyzed Intramolecular Diels-Alder Reaction of Trienone

| Catalyst | Reaction Time (hours) | Temperature | Yield (%) |

| LiBF₄ | 72 | Room Temperature | Quantitative |

| LiClO₄ | - | Room Temperature | No reaction |

Data sourced from Smith, Douglas A.[2]

Experimental Protocol: Intramolecular Diels-Alder Reaction of a Trienone

A solution of the trienone substrate in a suitable anhydrous solvent (e.g., acetonitrile) is prepared under an inert atmosphere. To this solution, a catalytic amount of this compound is added. The reaction mixture is stirred at room temperature for 72 hours. Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.[2]

Proposed Catalytic Cycle

The catalytic role of LiBF₄ in the Diels-Alder reaction is believed to proceed through the in-situ generation of BF₃, which then acts as the Lewis acid catalyst.

References

Methodological & Application

Application Notes and Protocols: Lithium Tetrafluoroborate (LiBF₄) as a Battery Electrolyte

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lithium tetrafluoroborate (B81430) (LiBF₄) as an electrolyte salt in lithium-ion batteries. This document includes its physicochemical properties, performance characteristics, and detailed experimental protocols for its preparation and electrochemical evaluation.

Introduction to Lithium Tetrafluoroborate (LiBF₄)

This compound is an inorganic salt that has been extensively studied as an electrolyte for lithium-ion batteries. While lithium hexafluorophosphate (B91526) (LiPF₆) is the most commonly used salt, LiBF₄ offers several distinct advantages, particularly in terms of thermal and chemical stability.[1] It is often used as a primary electrolyte salt or as an additive to conventional LiPF₆-based electrolytes to enhance battery performance, including cycle life and safety.[2]

Key Attributes of LiBF₄:

-